4-(Methylamino)pyridine-2-carboxamide

Descripción general

Descripción

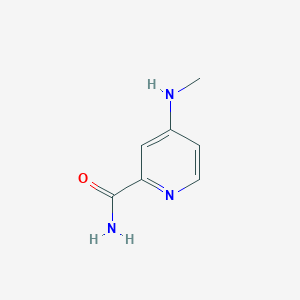

“4-(Methylamino)pyridine-2-carboxamide” is also known as “N-methyl-4-(methylamino)pyridine-2-carboxamide”. It has a CAS Number of 1065074-98-7 . The compound is a powder with a molecular weight of 165.19 . Its IUPAC name is N-methyl-4-(methylamino)-2-pyridinecarboxamide .

Synthesis Analysis

The synthesis of “4-(Methylamino)pyridine-2-carboxamide” and its derivatives has been explored in various studies . For instance, it has been used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE) to form a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol .Molecular Structure Analysis

The InChI code for “4-(Methylamino)pyridine-2-carboxamide” is 1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis

“4-(Methylamino)pyridine-2-carboxamide” has been involved in various chemical reactions. For example, it has been used as a reactant to synthesize 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalyst for the synthesis of propylene carbonate .Physical And Chemical Properties Analysis

“4-(Methylamino)pyridine-2-carboxamide” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Antiplasmodial Agents

4-(Methylamino)pyridine-2-carboxamide derivatives have been studied for their potential as antiplasmodial agents. This is particularly important as malaria, caused by Plasmodium parasites, is one of the most dangerous infectious diseases worldwide. The development of resistance against most established anti-malarial drugs has necessitated the search for new antiplasmodial agents .

Urease Inhibitors

Research has also explored the use of pyridine carboxamide derivatives as urease inhibitors. Ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer, have developed resistance to existing treatments, prompting the need for new therapies with anti-urease activity .

Heterogeneous Nucleophilic Catalysts

4-(Methylamino)pyridine-2-carboxamide can be used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE) to form a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol .

Anti-Fibrosis Activity

Derivatives of 4-(Methylamino)pyridine-2-carboxamide have been synthesized and studied for their anti-fibrosis activity. These compounds have shown potential in reducing collagen deposition in a liver fibrosis model .

Mecanismo De Acción

Target of Action

The primary target of 4-(Methylamino)pyridine-2-carboxamide is the bacterium Mycobacterium tuberculosis . This compound has been identified as a promising hit against this bacterium, showing specific activity against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin .

Mode of Action

4-(Methylamino)pyridine-2-carboxamide inhibits the growth of Mycobacterium tuberculosis in a bacteriostatic manner in liquid cultures . In macrophages, it inhibits the growth of Mycobacterium tuberculosis in a bactericidal manner . The anti-mycobacterial activity of this compound requires AmiC-dependent hydrolysis .

Biochemical Pathways

It has been demonstrated that this compound inhibits the growth of mycobacterium tuberculosis in macrophages by inducing autophagy .

Pharmacokinetics

It is known that the compound is a prodrug, meaning it is metabolized in the body to produce its active form .

Result of Action

The result of the action of 4-(Methylamino)pyridine-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis. In macrophages, it acts in a bactericidal manner, effectively killing the bacteria .

Action Environment

It is known that the compound’s anti-mycobacterial activity requires amic-dependent hydrolysis , suggesting that factors affecting this process could influence the compound’s action.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for “4-(Methylamino)pyridine-2-carboxamide” are not explicitly mentioned in the search results, there is ongoing research into the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . This suggests that there is potential for further exploration and development of this compound and its derivatives.

Propiedades

IUPAC Name |

4-(methylamino)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAQDCBKRHDYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462654.png)

![(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462656.png)

![[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1462660.png)

![N-[(Naphthalen-2-yl)methyl]oxan-4-amine](/img/structure/B1462662.png)

![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)

![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)

![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)

![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)